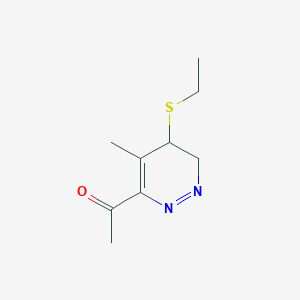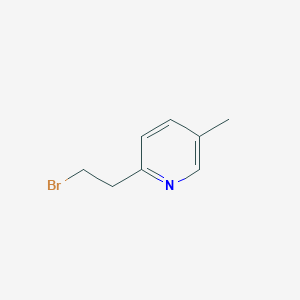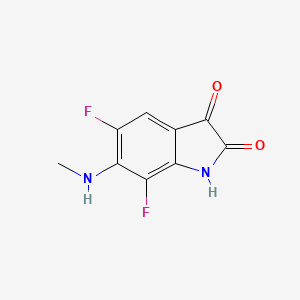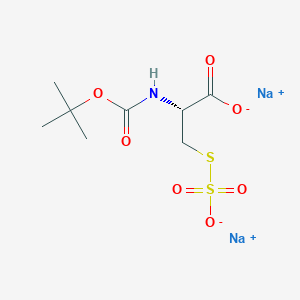
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester is a complex organic compound that belongs to the class of quinoxaline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways involved are still under investigation, but it is believed that the compound affects multiple signaling pathways within the cell .
Comparison with Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness: 3-(4-Methoxy-phenyl)-octahydro-quinoxaline-1-carboxylicacidtert-butylester is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)-3,4,4a,5,6,7-hexahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h8-12,16-17,21H,5-7,13H2,1-4H3 |
InChI Key |
ALZCGIZUFQADEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2C1=CCCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

